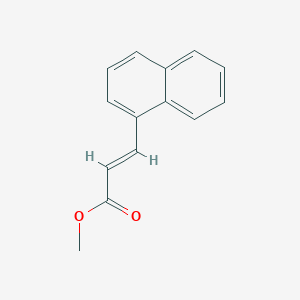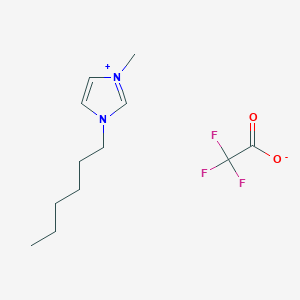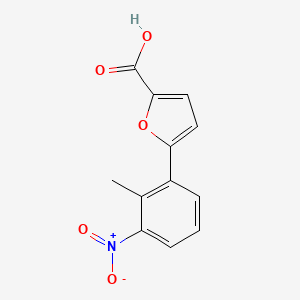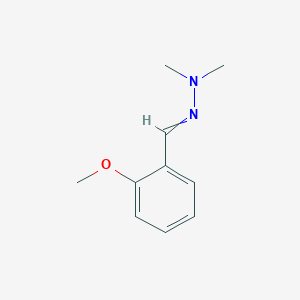
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Méthodes De Préparation
The synthesis of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-methoxybenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in an ethanol solvent with piperidine as a base catalyst. The mixture is heated under reflux conditions for a few hours, followed by cooling and recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Applications De Recherche Scientifique
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets through the hydrazone moiety. This interaction can lead to the inhibition of specific enzymes or proteins, resulting in various biological effects. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparaison Avec Des Composés Similaires
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can be compared with other hydrazone compounds, such as:
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: This compound is also a hydrazone and is used as a corrosion inhibitor.
N′-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another hydrazone derivative with potential biological activities.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-9-6-4-5-7-10(9)13-3/h4-8H,1-3H3 |
Clé InChI |
PLDHNOIPXUWEIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
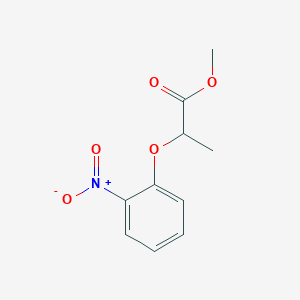
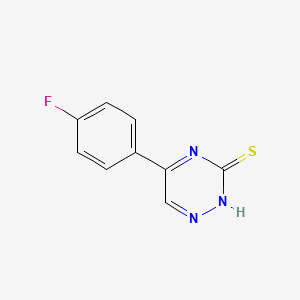
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
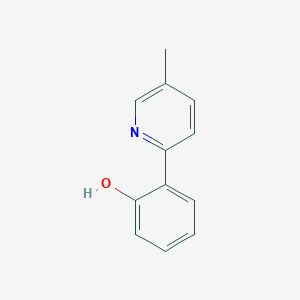

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
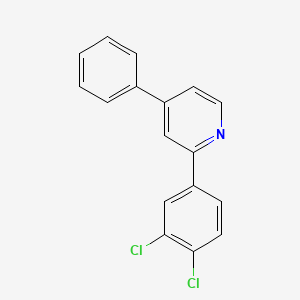
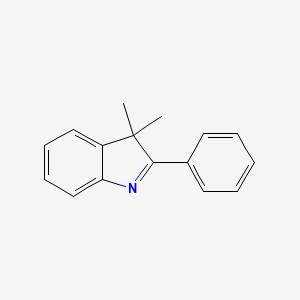
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
